molecular formula C15H22N6O5S B605182 S-adenosyl-L-methionine CAS No. 78548-84-2

S-adenosyl-L-methionine

Cat. No.: B605182
CAS No.: 78548-84-2
M. Wt: 398.4 g/mol
InChI Key: MEFKEPWMEQBLKI-AIRLBKTGSA-N
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Description

S-adenosyl-L-methionine is a naturally occurring compound found in all living organisms. It plays a crucial role in various biological processes, including methylation, trans-sulfuration, and aminopropylation. This compound is synthesized from methionine and adenosine triphosphate (ATP) by the enzyme methionine adenosyltransferase . It is involved in the transfer of methyl groups to nucleic acids, proteins, lipids, and secondary metabolites, making it essential for cellular function and metabolism .

Scientific Research Applications

S-adenosyl-L-methionine has a wide range of scientific research applications:

Chemistry: In chemistry, this compound is used as a methyl donor in various synthetic reactions. It is also employed in the study of methyltransferases and their catalytic mechanisms .

Biology: In biological research, this compound is essential for studying epigenetic modifications, such as DNA and histone methylation. It is also involved in the biosynthesis of polyamines and other biologically active molecules .

Medicine: this compound is used in the treatment of various medical conditions, including depression, osteoarthritis, and liver diseases. It has shown potential as an antidepressant and anti-inflammatory agent .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and nutraceuticals. It is also employed in the fermentation industry to enhance the yield of certain products .

Preparation Methods

Synthetic Routes and Reaction Conditions: S-adenosyl-L-methionine can be synthesized enzymatically from methionine and ATP. The reaction is catalyzed by methionine adenosyltransferase, which facilitates the formation of this compound from methionine and ATP . This enzymatic synthesis is preferred due to the instability of this compound under chemical synthesis conditions .

Industrial Production Methods: Microbial fermentation is a common method for the industrial production of this compound. Strains of Saccharomyces cerevisiae and Pichia pastoris are often used for this purpose. The fermentation process involves optimizing the culture conditions and enhancing the levels of methionine and ATP to increase the yield of this compound . Genetic engineering techniques are also employed to improve the productivity of the microbial strains .

Chemical Reactions Analysis

Types of Reactions: S-adenosyl-L-methionine undergoes various chemical reactions, including methylation, trans-sulfuration, and aminopropylation. It acts as a methyl donor in methylation reactions, transferring methyl groups to nucleic acids, proteins, and lipids . It can also donate methylene, aminocarboxypropyl, adenosyl, and amino moieties during natural product biosynthetic reactions .

Common Reagents and Conditions: The methylation reactions involving this compound typically occur under the catalysis of methyltransferases. These reactions often require specific cofactors and optimal pH conditions to proceed efficiently .

Major Products Formed: The major products formed from the reactions of this compound include methylated nucleic acids, proteins, and lipids. Additionally, it can form S-adenosylhomocysteine, which is further metabolized in the cell .

Comparison with Similar Compounds

  • S-adenosylhomocysteine
  • Methionine
  • Adenosine triphosphate (ATP)
  • Homocysteine

Comparison: S-adenosyl-L-methionine is unique due to its role as a universal methyl donor in biological systems. Unlike methionine and ATP, which are precursors, this compound directly participates in methylation reactions. S-adenosylhomocysteine, on the other hand, is a product of these reactions and is further metabolized in the cell . The versatility of this compound in donating various functional groups makes it distinct from other similar compounds .

Properties

IUPAC Name

(2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6O5S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25)/t7-,8+,10+,11+,14+,27?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEFKEPWMEQBLKI-AIRLBKTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[S+](CCC(C(=O)[O-])N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[S+](CC[C@@H](C(=O)[O-])N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N6O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6032019
Record name S-Adenosylmethionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6032019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

S-Adenosylmethionine (SAMe) is a natural substance present in the cells of the body. It is a direct metabolite of the essential amino acid L-methionine. SAMe plays a crucial biochemical role in the body by donating a one-carbon methyl group in a process called transmethylation. SAMe, formed from the reaction of L-methionine and adenosine triphosphate catalyzed by the enzyme S-adenosylmethionine synthetase, is the methyl-group donor in the biosynthesis of both DNA and RNA nucleic acids, phospholipids, proteins, epinephrine, melatonin, creatine and other molecules.
Record name Ademetionine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00118
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

29908-03-0, 78548-84-2, 91279-78-6
Record name S-Adenosyl-L-methionine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29908-03-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ademetionine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029908030
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ademetionine, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078548842
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ademetionine, (R)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ademetionine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00118
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name S-Adenosylmethionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6032019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ADEMETIONINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LP2MPO46S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ADEMETIONINE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6EZ5466ZUX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ADEMETIONINE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K093C397UL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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